molecular formula C9H9BrClN B2900798 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline CAS No. 1330751-32-0

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline

Cat. No.: B2900798
CAS No.: 1330751-32-0
M. Wt: 246.53
InChI Key: NISGMEFDGVVOLL-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H9BrClN. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring .

Scientific Research Applications

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5,6,7,8-tetrahydroquinoline is unique due to the specific positioning of the bromo and chloro groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-bromo-2-chloro-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGMEFDGVVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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